Methyl 5-chloro-2-mercaptobenzoate

Catalog No.
S8958469
CAS No.
M.F
C8H7ClO2S
M. Wt
202.66 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-chloro-2-mercaptobenzoate

Product Name

Methyl 5-chloro-2-mercaptobenzoate

IUPAC Name

methyl 5-chloro-2-sulfanylbenzoate

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

InChI

InChI=1S/C8H7ClO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,1H3

InChI Key

VRBWQNKOHVYWTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)S

Methyl 5-chloro-2-mercaptobenzoate is an organic compound characterized by its mercapto group (-SH) and a chloro substituent on the benzene ring. This compound is part of the mercaptobenzoic acid family, which are known for their diverse chemical properties and biological activities. The presence of both a chloro group and a mercapto group makes methyl 5-chloro-2-mercaptobenzoate a valuable intermediate in organic synthesis and pharmaceuticals.

Due to its functional groups:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of new compounds.
  • Esterification: The mercapto group can react with alcohols to form thioesters, which are useful in various synthetic pathways.
  • Reduction Reactions: The mercapto group can undergo oxidation or reduction, allowing for the modification of the compound's reactivity.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Methyl 5-chloro-2-mercaptobenzoate exhibits several biological activities:

  • Antimicrobial Properties: Compounds with thiol groups, such as methyl 5-chloro-2-mercaptobenzoate, have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Antioxidant Activity: The mercapto group can act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress.
  • Pharmacological Potential: Research indicates that similar compounds may have applications in treating various diseases due to their ability to interact with biological targets.

Several methods have been developed for synthesizing methyl 5-chloro-2-mercaptobenzoate:

  • From 4-Chloro Benzoic Acid: A common synthesis involves reacting 4-chloro benzoic acid with sodium methyl mercaptide under basic conditions to yield the desired mercapto ester .
  • Direct Halogenation: Starting from 2-mercaptobenzoic acid, halogenation reactions can introduce the chloro group at the desired position .
  • Thioester Formation: The compound can also be synthesized by reacting 2-mercaptobenzoic acid with methyl chloroformate in the presence of a base, leading to the formation of methyl esters .

These methods emphasize the compound's accessibility and potential for industrial applications.

Methyl 5-chloro-2-mercaptobenzoate has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a precursor in synthesizing other organic compounds, particularly in pharmaceutical chemistry.
  • Biocidal Agent: Due to its antimicrobial properties, it is explored as a biocide in agricultural and industrial applications.
  • Research Tool: It is used in biochemical research to study thiol reactivity and interactions within biological systems.

Studies on methyl 5-chloro-2-mercaptobenzoate's interactions reveal its potential effects on biological systems:

  • Enzyme Inhibition: Research indicates that thiol-containing compounds can inhibit certain enzymes, which may lead to therapeutic applications or toxicity concerns depending on their concentration and context .
  • Binding Studies: Interaction with metal ions has been investigated, suggesting potential uses in chelation therapy or as sensors for heavy metals .

These studies contribute to understanding how this compound might be utilized or regulated in various fields.

Methyl 5-chloro-2-mercaptobenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Methyl 4-mercaptobenzoatePara position mercapto groupExhibits strong antioxidant properties
Methyl 3-mercaptobenzoateMeta position mercapto groupEnhanced solubility in polar solvents
Methyl 6-chloro-2-mercaptobenzoateChloro at different positionKey intermediate for herbicide synthesis

Uniqueness of Methyl 5-Chloro-2-Mercaptobenzoate

Methyl 5-chloro-2-mercaptobenzoate is unique due to its specific positioning of functional groups, which influences its reactivity and biological activity differently than its analogs. Its distinct combination of a chloro substituent and a mercapto group allows it to participate in specific

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

201.9855283 g/mol

Monoisotopic Mass

201.9855283 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types